2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid
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Overview
Description
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that features a benzodioxole ring, a methoxy group, and a methylcarbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions . The propyl group is added through alkylation reactions, and the methylcarbamic acid moiety can be introduced using methyl isocyanate or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and carbamic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide .
- Reducing agents: Hydrogen gas, palladium catalyst .
- Nucleophiles: Sodium methoxide, ammonia .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog without the methoxy and carbamic acid groups.
2-Methyl-2-propyl-1,3-propanediol: Shares the propyl group but lacks the benzodioxole ring.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: Contains a similar benzodioxole ring but with different substituents.
Uniqueness
2-Methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61083-16-7 |
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Molecular Formula |
C13H19NO6 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-methoxy-2-propyl-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C11H14O4.C2H5NO2/c1-3-7-11(13-2)14-9-6-4-5-8(12)10(9)15-11;1-3-2(4)5/h4-6,12H,3,7H2,1-2H3;3H,1H3,(H,4,5) |
InChI Key |
OHQZUQCHLIAYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OC2=CC=CC(=C2O1)O)OC.CNC(=O)O |
Origin of Product |
United States |
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